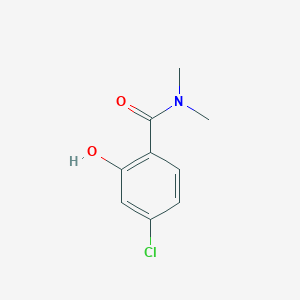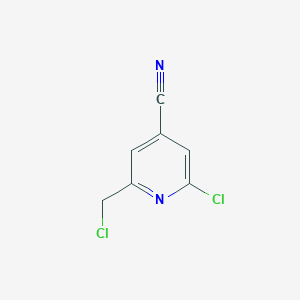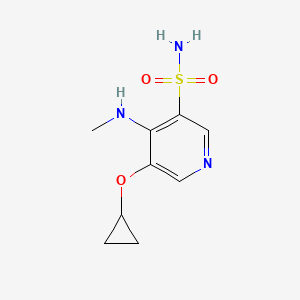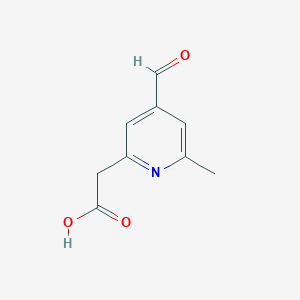
(4-Formyl-6-methylpyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-6-methylpyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 4-position, a methyl group at the 6-position, and an acetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-6-methylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methylpyridin-2-ylacetic acid using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The reaction proceeds under controlled temperatures to ensure the selective formylation at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the formyl and methyl groups can direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4-Carboxy-6-methylpyridin-2-YL)acetic acid.
Reduction: (4-Hydroxymethyl-6-methylpyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-Formyl-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Formyl-6-methylpyridin-2-YL)acetic acid largely depends on its interactions with molecular targets. The formyl group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(4-Formylpyridin-2-YL)acetic acid: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
(6-Methylpyridin-2-YL)acetic acid: Lacks the formyl group, which reduces its potential for hydrogen bonding and electrophilic reactions.
(4-Formyl-6-methylpyridin-2-YL)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety, which can influence its solubility and reactivity.
Uniqueness: (4-Formyl-6-methylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and methyl groups on the pyridine ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-(4-formyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-7(5-11)3-8(10-6)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) |
Clave InChI |
MLMRWBADKYRUPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


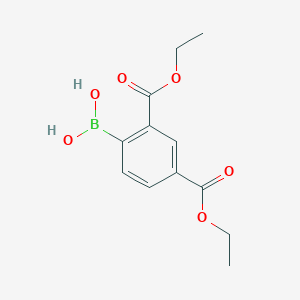

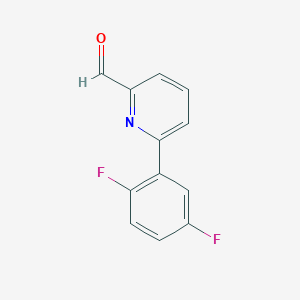
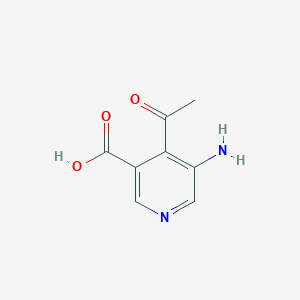
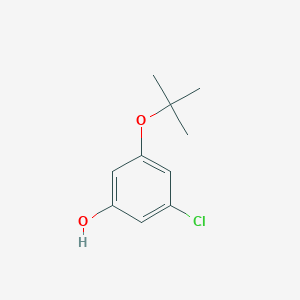
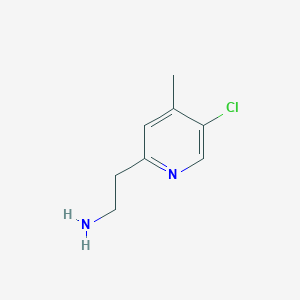
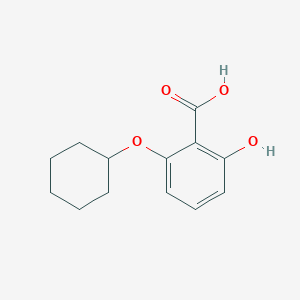

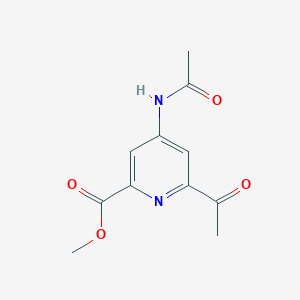
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

